molecular formula C15H14N2O4S B12884694 N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12884694
M. Wt: 318.3 g/mol
InChI Key: UPTPNLCJKHFXNF-SNAWJCMRSA-N
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Description

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a mercaptoethyl group and a nitrofuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: This step involves the reaction of 3-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Introduction of the Mercaptoethyl Group: The acid chloride is then reacted with 2-mercaptoethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitrofuran moiety can be reduced to amines or other reduced forms.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines or reduced nitrofuran derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrofuran moiety may also interact with nucleic acids or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Similar structure but with a different substitution pattern on the benzamide core.

    N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)aniline: Aniline derivative with similar functional groups.

Uniqueness

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to its specific substitution pattern and the presence of both mercaptoethyl and nitrofuran groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C15H14N2O4S/c18-15(16-8-9-22)12-3-1-2-11(10-12)4-5-13-6-7-14(21-13)17(19)20/h1-7,10,22H,8-9H2,(H,16,18)/b5-4+

InChI Key

UPTPNLCJKHFXNF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)NCCS)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCS)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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